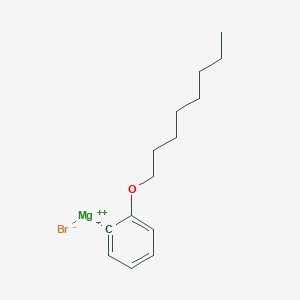
magnesium;octoxybenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;octoxybenzene;bromide is a compound that combines magnesium, octoxybenzene, and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;octoxybenzene;bromide can be synthesized through a Grignard reaction, which involves the reaction of magnesium with an alkyl or aryl halide. In this case, octoxybenzene bromide reacts with magnesium in the presence of a solvent like tetrahydrofuran (THF) to form the Grignard reagent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;octoxybenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce various derivatives of octoxybenzene .
Scientific Research Applications
Magnesium;octoxybenzene;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of magnesium;octoxybenzene;bromide involves its interaction with specific molecular targets and pathways. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The octoxybenzene moiety contributes to the compound’s lipophilicity, enhancing its ability to interact with biological membranes and proteins. The bromide ion can participate in various substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: Shares the magnesium and bromide components but lacks the octoxybenzene moiety.
Octoxybenzene derivatives: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
Magnesium;octoxybenzene;bromide is unique due to the combination of magnesium, octoxybenzene, and bromide, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H21BrMgO |
|---|---|
Molecular Weight |
309.52 g/mol |
IUPAC Name |
magnesium;octoxybenzene;bromide |
InChI |
InChI=1S/C14H21O.BrH.Mg/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h7-9,11H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
BFRQCDJDUHRGMB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















